methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride
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Overview
Description
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride typically involves the reaction of 4-amino-3-methoxybenzoic acid with methyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-methylpropanoate hydrochloride
- Methyl 2-(4-methoxyphenyl)-2-methylpropanoate hydrochloride
- Methyl 2-(4-nitrophenyl)-2-methylpropanoate hydrochloride
Uniqueness
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is unique due to the presence of both an amino group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2742660-47-3 |
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Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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